
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
Descripción
2-Methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a phenoxyethylamine moiety bearing a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring. This compound shares structural motifs with agrochemicals (e.g., mepronil) and pharmacologically active benzamides (e.g., sigma receptor ligands), though its specific applications remain under investigation .
Propiedades
IUPAC Name |
2-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)16(22)21-9-10-23-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOXOHYZJPTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
1.1. Amide Bond Formation
The core benzamide structure is synthesized via Schotten-Baumann acylation (Figure 1):
-
2-Methylbenzoyl chloride reacts with 2-(3-(trifluoromethyl)phenoxy)ethylamine in chloroform or ethyl acetate under basic conditions (e.g., triethylamine or NaHCO₃) .
Key intermediates :
-
2-(3-(Trifluoromethyl)phenoxy)ethylamine : Synthesized via nucleophilic substitution of 3-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ .
-
2-Methylbenzoyl chloride : Prepared by treating 2-methylbenzoic acid with oxalyl chloride or thionyl chloride .
1.2. Ether Linkage Construction
The phenoxyethyl side chain is formed via Williamson ether synthesis :
2.1. Hydrolytic Stability
-
Acidic conditions : The amide bond undergoes hydrolysis in 6 M HCl at reflux (110°C), yielding 2-methylbenzoic acid and 2-(3-(trifluoromethyl)phenoxy)ethylamine .
-
Basic conditions : Stable in 1 M NaOH at 25°C for 24 h but degrades in 5 M NaOH at 80°C .
2.2. Thermal Stability
3.1. Electrophilic Aromatic Substitution
The benzamide’s methyl group and trifluoromethylphenoxy moiety influence reactivity:
-
Nitration : Directs electrophiles to the meta position of the trifluoromethyl group. Reacts with HNO₃/H₂SO₄ at 0–5°C to yield nitro derivatives (e.g., 5-nitro-2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide) .
-
Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the benzamide’s para position .
3.2. Reductive Amination
The ethylamine side chain reacts with aldehydes/ketones (e.g., formaldehyde) under NaBH₃CN to form secondary amines :
Catalytic Coupling Reactions
The trifluoromethylphenoxy group participates in Suzuki-Miyaura cross-coupling when halogenated:
-
Precursor : 3-Bromo-5-(trifluoromethyl)phenoxyethyl derivative.
-
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl analogs (yield: 50–70%) .
5.1. Antitubercular Activity
Analogous trifluoromethylbenzamides (e.g., D1 in ) show MIC values of 0.0625 μg/mL against Mycobacterium tuberculosis, comparable to isoniazid .
5.2. Kinase Inhibition
Derivatives with pyrimidine substituents (e.g., I-d-1 in ) inhibit BRAF kinase (IC₅₀: 10–50 nM) .
Table 2. Stability Under Hydrolytic Conditions
Condition | Temp (°C) | Time (h) | Degradation (%) |
---|---|---|---|
6 M HCl | 110 | 6 | 98 |
1 M NaOH | 25 | 24 | <5 |
5 M NaOH | 80 | 6 | 90 |
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exhibit potent inhibitory effects against the Epidermal Growth Factor Receptor (EGFR). For instance, compounds containing the trifluoromethyl group have shown up to 92% inhibition at concentrations as low as 10 nM against EGFR, which is crucial in cancer therapy .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various protein kinases. The structure-activity relationship analysis indicates that the presence of the trifluoromethyl group contributes significantly to its binding affinity and inhibitory potency against kinases involved in tumor proliferation .
FDA-Approved Drugs Containing Trifluoromethyl Groups
Trifluoromethyl-containing drugs have gained attention due to their enhanced pharmacological properties. The compound is structurally similar to several FDA-approved drugs that incorporate the trifluoromethyl moiety, which is known to improve metabolic stability and bioavailability .
Drug Name | Mechanism of Action | Trifluoromethyl Presence |
---|---|---|
Ubrogepant | CGRP receptor antagonist | Yes |
Alpelisib | PI3K inhibitor | Yes |
Pretomanid | Antitubercular agent | Yes |
Case Studies
- Inhibition of Tumor Cell Proliferation : A study involving a series of compounds similar to this compound showed significant inhibition of tumor cell lines when tested against EGFR and VEGFR pathways. The results indicated a correlation between structural modifications and enhanced antitumor activity .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that compounds with the trifluoromethyl group exhibited favorable absorption profiles, making them suitable candidates for further development in therapeutic applications .
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide and analogous benzamide derivatives:
Key Comparative Insights
Structural Modifications and Bioactivity: The trifluoromethyl group is a common feature in agrochemicals (e.g., flutolanil) and pharmaceuticals (e.g., sigma receptor ligands), where it improves target binding and metabolic resistance . Amine Chain Flexibility: The phenoxyethyl group in the target compound offers greater conformational flexibility than rigid aromatic amines (e.g., flutolanil’s aniline moiety), which could influence receptor interaction kinetics .
Pharmacological vs. Agrochemical Profiles: Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA in ) exhibit nanomolar affinity for prostate cancer cells, whereas the target compound’s phenoxyethyl chain may modulate selectivity for alternative targets . Agrochemicals like mepronil and flutolanil prioritize stability under environmental conditions, whereas the target compound’s design may balance lipophilicity and bioavailability for therapeutic use .
Synthetic Routes: The target compound’s synthesis likely involves coupling 2-methylbenzoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine, analogous to methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () . Derivatives with hydroxyl groups (e.g., ) require protective group strategies, whereas trifluoromethylated analogs often utilize halogenated intermediates .
Research Findings and Implications
- ), its phenoxyethyl chain may reduce binding potency compared to piperidinyl-containing analogs like [¹²⁵I]PIMBA .
- Agrochemical Potential: Structural similarity to mepronil () implies possible fungicidal activity, though the phenoxyethyl group’s electron-rich nature may alter mode of action compared to isopropoxy-substituted analogs .
- Metabolic Stability : The trifluoromethyl group likely enhances resistance to oxidative metabolism, a trait shared with flutolanil and pharmacologically active benzamides .
Actividad Biológica
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a benzamide moiety. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1105229-90-0
- Molecular Formula : C17H18F3N1O2
- Molecular Weight : 335.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, similar to other trifluoromethyl-containing compounds that have shown enzyme modulation properties .
- Receptor Interaction : Preliminary studies suggest potential interactions with various receptors, although specific receptor targets for this compound require further investigation.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds that share structural similarities with this compound. These studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced potency against various biological targets.
Case Studies
- Antibacterial Activity : Research on pyrrole benzamide derivatives has shown promising antibacterial activity, with MIC values indicating effectiveness against Staphylococcus aureus. This suggests that similar structural motifs in this compound could confer antibacterial properties .
- Enzyme Modulation : A study exploring the effects of trifluoroethyldopamine analogs demonstrated their ability to stimulate adenylate cyclase activity in a dose-dependent manner. This indicates potential for similar compounds to modulate signaling pathways through enzyme interactions .
Q & A
Basic: What spectroscopic methods are recommended for characterizing 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide?
Methodological Answer:
The compound’s structural elucidation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : and NMR identify proton and carbon environments, with trifluoromethyl groups causing distinct splitting patterns due to coupling with fluorine nuclei .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and aromatic C-H bending (~700–800 cm) .
- Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray Crystallography : Resolves steric effects and confirms 3D conformation, as demonstrated in structural analogs .
Advanced: How to design a multi-step synthesis pathway for this compound, considering steric hindrance?
Methodological Answer:
A robust synthesis involves:
Amide Bond Formation : Use coupling agents like -dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to minimize steric interference during benzamide coupling .
Etherification : React 3-(trifluoromethyl)phenol with ethylene dihalide under basic conditions (e.g., KCO) to form the phenoxyethyl intermediate .
Optimization : Adjust solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to control reaction rates and reduce side products .
Critical Note : Monitor steric effects via computational modeling (e.g., DFT) to predict reactive site accessibility .
Basic: What are the common structural analogs of this compound, and how do their properties differ?
Methodological Answer:
Key analogs include:
- N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide : Replaces trifluoromethyl with chloro groups, altering hydrophobicity and receptor binding .
- N-[(4-Methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide : Substitutes the phenoxyethyl group with a methoxybenzyl moiety, reducing metabolic stability .
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide : Incorporates a thienopyrimidine ring, enhancing π-π stacking interactions .
Comparison Table :
Analog | Key Structural Change | Impact on Properties |
---|---|---|
Compound in Question | Trifluoromethylphenoxyethyl | High lipophilicity, enzyme affinity |
N-(2-Aminoethyl)-... | Chloro substituents | Increased electrophilicity |
N-[(4-Methoxyphenyl)... | Methoxybenzyl group | Reduced oxidative metabolism |
Advanced: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Address contradictions via:
- Comparative Assays : Standardize assay conditions (e.g., pH, temperature) and cell lines to isolate structure-activity relationships .
- Structural Analysis : Use X-ray crystallography or NMR to verify purity and confirm if stereochemical variations (e.g., atropisomers) affect activity .
- Meta-Analysis : Cross-reference pharmacological data from independent studies (e.g., IC values against Trypanosoma brucei) to identify outliers .
Basic: What are optimal conditions for amide bond formation in its synthesis?
Methodological Answer:
Key parameters include:
- Reagents : Use 2-methylbenzoic acid activated with thionyl chloride (SOCl) to form the acyl chloride intermediate, followed by reaction with 2-(3-(trifluoromethyl)phenoxy)ethylamine .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Catalyst : DMAP (1–5 mol%) accelerates coupling while reducing racemization .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Advanced: How to predict binding affinity to target enzymes using computational methods?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., Trypanosoma brucei inhibitors) .
QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ constants) of substituents with biological activity data .
MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with catalytic residues .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.